3-Amino-4-methylpyridin-2-ol 3-Amino-4-methylpyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 33252-54-9
VCID: VC3753137
InChI: InChI=1S/C6H8N2O/c1-4-2-3-8-6(9)5(4)7/h2-3H,7H2,1H3,(H,8,9)
SMILES: CC1=C(C(=O)NC=C1)N
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

3-Amino-4-methylpyridin-2-ol

CAS No.: 33252-54-9

Cat. No.: VC3753137

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-methylpyridin-2-ol - 33252-54-9

Specification

CAS No. 33252-54-9
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 3-amino-4-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C6H8N2O/c1-4-2-3-8-6(9)5(4)7/h2-3H,7H2,1H3,(H,8,9)
Standard InChI Key GJEPRGDZYVJETA-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC=C1)N
Canonical SMILES CC1=C(C(=O)NC=C1)N

Introduction

Chemical Structure and Properties

Molecular Structure

3-Amino-4-methylpyridin-2-ol features a pyridine ring with three functional groups: an amino group (-NH₂) at position 3, a methyl group (-CH₃) at position 4, and a hydroxyl group (-OH) at position 2. Its structural representation follows the standard naming conventions for substituted pyridines, with the numbering starting from the nitrogen atom in the ring.

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-4-methylpyridin-2-ol can be partially inferred from related compounds. Based on available data for similar structures, the following properties can be estimated:

PropertyValueNotes
Molecular FormulaC₆H₈N₂OBased on structure analysis
Molecular Weight124.14 g/molCalculated from molecular formula
CAS Number33252-54-9Identified in chemical databases
AppearanceLikely crystalline solidBased on similar pyridine derivatives
Melting PointEstimated 110-140°CExtrapolated from related compounds
SolubilityLikely soluble in polar organic solventsBased on functional group analysis
pKaEstimated 8.5-9.5 (for -OH group)Based on similar pyridine-2-ol structures

The compound contains multiple functional groups that can participate in various chemical reactions. The amino group at position 3 can undergo typical amine reactions such as acetylation, while the hydroxyl group at position 2 can form hydrogen bonds and participate in nucleophilic substitution reactions. The methyl group at position 4 provides opportunities for further functionalization through oxidation or radical reactions.

Synthesis Methods

From 3-Bromo-4-methylpyridin-2-ol

Another potential approach could involve the conversion of 3-bromo-4-methylpyridin-2-ol (CAS: 18368-59-7) to 3-amino-4-methylpyridin-2-ol through an amination reaction . This would involve:

  • Starting with 3-bromo-4-methylpyridin-2-ol

  • Amination using copper-catalyzed or palladium-catalyzed conditions with an appropriate ammonia source

  • Purification to obtain the desired product

Optimization Considerations

For industrial-scale synthesis, several factors would need to be considered:

  • The choice of catalyst significantly impacts reaction efficiency. Copper oxide catalysts have shown good performance in related syntheses, with yields of 85-88% .

  • Solvent selection affects both reaction rate and product purity. Water-acetonitrile or water-ethanol mixtures have proven effective for similar compounds .

  • Temperature control is critical, with room temperature conditions often sufficient, making the process energy-efficient .

  • Purification methods, such as recrystallization from ethyl acetate, have been shown to provide high-purity products for similar compounds .

Comparison with Related Compounds

Structural Analogs

Several related compounds provide context for understanding 3-Amino-4-methylpyridin-2-ol:

CompoundCAS NumberFormulaMolecular WeightKey Differences
3-Amino-4-methylpyridine3430-27-1C₆H₈N₂108.14 g/molLacks the 2-hydroxyl group
3-Bromo-4-methylpyridin-2-ol18368-59-7C₆H₆BrNO188.02 g/molContains bromo instead of amino at position 3
3-Amino-2-chloro-4-methylpyridineN/AC₆H₇ClN₂142.59 g/molContains chloro instead of hydroxyl at position 2
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol1270034-22-4C₉H₁₄N₂O166.22 g/molMore complex structure with propanol group

Physical Property Comparison

Comparing the physical properties of these related compounds provides insight into the expected characteristics of 3-Amino-4-methylpyridin-2-ol:

Property3-Amino-4-methylpyridine3-Bromo-4-methylpyridin-2-olEstimated for 3-Amino-4-methylpyridin-2-ol
Melting Point102-106°C Not availableLikely 110-140°C
Boiling Point261.3±20.0°C at 760 mmHg 298.7±35.0°C at 760 mmHg Estimated 270-290°C
Density1.1±0.1 g/cm³ 1.7±0.1 g/cm³ Estimated 1.2-1.3 g/cm³
Flash Point135.8±9.0°C 134.5±25.9°C Estimated 130-140°C

Reactivity Differences

The reactivity of 3-Amino-4-methylpyridin-2-ol would differ from its analogs due to the specific arrangement of functional groups:

  • The presence of both amino and hydroxyl groups can create intramolecular hydrogen bonding, potentially affecting reactivity.

  • The 2-hydroxyl group can exist in tautomeric forms (pyridinol ⇌ pyridone), influencing the compound's properties.

  • The amino group at position 3 may have altered nucleophilicity compared to other positional isomers due to electronic effects from both the methyl and hydroxyl groups.

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